Desethyl O-Methyl Felodipine-d6,15N

LC-MS/MS Isotopic cross-talk Internal standard design

Desethyl O-Methyl Felodipine-d6,15N is the definitive stable isotope-labeled internal standard (SIL-IS) for quantifying Felodipine EP Impurity B by LC-MS/MS. Its +7 Da mass shift (d6 + ¹⁵N) ensures baseline separation from the analyte, eliminating cross-talk that lighter d3 or d5 analogs cannot resolve. The ¹⁵N skeletal label prevents deuterium-hydrogen back-exchange during plasma precipitation and liquid-liquid extraction, preserving inter-laboratory method transfer fidelity. Dual-purpose: serves as an impurity reference standard for ANDA/DMF regulatory submissions and as a SIL-IS for GLP bioequivalence, pharmacokinetic tracing, and forced degradation studies per ICH Q1A and Q2(R1). Choose the +7 Da standard that generic alternatives fail to replicate.

Molecular Formula C¹⁷H¹¹D₆Cl₂¹⁵NO₄
Molecular Weight 377.26
Cat. No. B1154856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethyl O-Methyl Felodipine-d6,15N
SynonymsDimethyl 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-Desdiethyl Felodipine-d6,15N
Molecular FormulaC¹⁷H¹¹D₆Cl₂¹⁵NO₄
Molecular Weight377.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desethyl O-Methyl Felodipine-d6,15N: Dual-Labeled Stable Isotope Internal Standard for Felodipine Impurity B Quantification


Desethyl O-Methyl Felodipine-d6,15N (MW 377.26; C₁₇H₁₁D₆Cl₂¹⁵NO₄) is a stable isotope-labeled analog of Felodipine EP Impurity B—the dimethyl ester impurity of the dihydropyridine calcium channel blocker Felodipine . The compound carries six deuterium atoms and one nitrogen-15 atom, yielding a nominal mass shift of +7 Da relative to its unlabeled counterpart (CAS 91189-59-2; MW 370.23), which positions it as a high-fidelity internal standard for quantitative LC-MS/MS bioanalysis . Supplied by Toronto Research Chemicals (TRC catalog D289232) and distributed through multiple certified vendors, it serves dual roles as both an impurity reference standard for ANDA/DMF regulatory submissions and as an isotopic internal standard for pharmacokinetic and metabolic tracing studies .

Why Generic Substitution of Desethyl O-Methyl Felodipine-d6,15N with Simpler Labeled Analogs Compromises Quantitative Accuracy


In LC-MS/MS bioanalysis, the isotopic internal standard must simultaneously satisfy three stringent criteria that generic alternatives routinely fail: (i) a mass shift large enough to prevent isotopic cross-talk between analyte and internal standard signals, (ii) chromatographic co-elution fidelity to ensure identical matrix effect compensation, and (iii) isotopic label stability that resists deuterium-hydrogen back-exchange during sample preparation . A purely deuterated O-Desmethyl Felodipine-d5 (+5 Da) or a lighter Desethyl Felodipine-d3,15N (+4 Da) may fail on one or more of these criteria, while unlabeled impurity standards (e.g., Felodipine EP Impurity B) cannot function as mass spectrometric internal standards at all. Substituting between these products without quantitative justification introduces systematic bias that can cause bioanalytical method validation failure per FDA and EMA guidance [1].

Quantitative Differentiation Evidence for Desethyl O-Methyl Felodipine-d6,15N Versus Closest Labeled and Unlabeled Comparators


Evidence Item 1: +7 Da Mass Shift Exceeds Regulatory Minimums and Outperforms Lighter Labeled Analogs in Cross-Talk Prevention

Desethyl O-Methyl Felodipine-d6,15N exhibits a nominal mass shift of +7.03 Da relative to its unlabeled parent (MW 377.26 vs. 370.23) . This exceeds the commonly cited minimum mass shift of ≥3 Da for small-molecule internal standards and meets or surpasses the ≥6 Da threshold recommended for eliminating isotopic cross-talk between analyte and internal standard signals in LC-MS/MS [1]. By comparison, the closely related Desethyl Felodipine-d3,15N (catalog ACMA00049524) provides only +4.01 Da vs. its unlabeled form (MW 360.21 vs. 356.2) , and O-Desmethyl Felodipine-d5 (CAS 1794827-40-9) provides +5.03 Da (MW ~375.26 vs. 370.23) —both below the +6 Da zero-crosstalk threshold.

LC-MS/MS Isotopic cross-talk Internal standard design

Evidence Item 2: 15N Skeletal Label Confers Resistance to Deuterium-Hydrogen Back-Exchange Not Available in Purely Deuterated Comparators

The incorporation of ¹⁵N at the dihydropyridine ring nitrogen position provides a skeletal isotopic label that is structurally incapable of undergoing hydrogen-deuterium (H-D) back-exchange, a well-documented failure mode for purely deuterated internal standards during sample processing under protic conditions [1]. In contrast, purely deuterated alternatives such as O-Desmethyl Felodipine-d5 (five deuterium labels only) and Felodipine-d8 (eight deuterium labels only) carry all isotopic mass on exchangeable or potentially labile C-D positions [2]. The ¹⁵N contribution (+1 Da) is chemically inert, ensuring that even under acidic or basic extraction conditions where deuterium scrambling can occur, a minimum of +1 Da mass offset is retained [3].

Hydrogen-deuterium exchange Isotopic stability Sample preparation robustness

Evidence Item 3: Regulatory-Grade Identity Matches EP Impurity B with Defined Pharmacopeial Acceptance Criterion of NMT 1.0%

The unlabeled scaffold of this compound (dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate; CAS 91189-59-2) is explicitly designated as Felodipine EP Impurity B . Under USP monograph specifications for Felodipine, any individual impurity must not exceed 1.0% of total peak area, and the sum of all impurities must not exceed 1.5% [1]. This compound is also identified as impurity 1 in the systematic impurity profiling study by Zhang et al. (2012), which used HPLC-DAD, UPLC-MS, IR, and NMR for structural confirmation [2].

Pharmacopeial impurity ANDA/DMF Regulatory compliance

Evidence Item 4: Documented Lower Teratogenicity of Impurity 1 (Unlabeled Scaffold) Differentiates This Compound from Co-occurring Felodipine Impurities 2 and 3

Zhang et al. (2012) employed a zebrafish (Danio rerio) embryo toxicity model to assess three isolated felodipine impurities. Impurity 1—the dimethyl ester that serves as the unlabeled scaffold of this compound—demonstrated lower teratogenic potency than both impurity 3 (diethyl ester) and felodipine itself, with a teratogenicity rank order of: impurity 3 ≥ felodipine > impurity 1 > impurity 2. For lethal effects, the rank order was: impurity 2 = impurity 3 > felodipine ≥ impurity 1 [1]. This is the only published comparative in vivo toxicity dataset that differentiates the three major felodipine impurities.

Impurity toxicology Zebrafish model Pharmaceutical safety

Evidence Item 5: Orthogonal MS/MS Fragment Verification Enabled by Dual Deuterium + 15N Labeling Architecture

The dual-labeling architecture (6 × ²H distributed across methyl/methylene positions + 1 × ¹⁵N in the dihydropyridine ring) produces distinct mass shifts in both the precursor ion (+7 Da) and in fragment ions that retain either the deuterium-bearing moiety or the ¹⁵N-containing heterocycle . This enables orthogonal qualitative confirmation: in MRM mode, fragment ions retaining the ¹⁵N label are shifted by +1 Da, while those retaining deuterated groups show shifts of up to +6 Da. This orthogonal labeling pattern provides an independent verification pathway during method troubleshooting that purely deuterated (single-label) internal standards cannot offer [1].

MS/MS fragmentation Qualitative confirmation Isotopic pattern recognition

Optimal Procurement Scenarios for Desethyl O-Methyl Felodipine-d6,15N in Regulated Pharmaceutical and Bioanalytical Workflows


ANDA/DMF Impurity Method Validation for Felodipine Drug Substance

QC laboratories developing HPLC or UPLC-MS/MS methods for Felodipine EP Impurity B quantification use Desethyl O-Methyl Felodipine-d6,15N as the stable isotope-labeled internal standard to achieve the linearity, accuracy, and precision required per ICH Q2(R1) guidelines. The +7 Da mass shift ensures baseline separation of IS and analyte signals without isotopic cross-talk, while the compound's identity as the labeled EP Impurity B analog provides direct traceability to the USP monograph acceptance criterion of NMT 1.0% for any individual impurity [1]. The dual-label architecture also supports method transfer between laboratories by providing orthogonal MS/MS confirmation capability .

Pharmacokinetic/Bioequivalence Studies Tracking Felodipine Metabolite Profiles in Plasma

In regulated bioequivalence studies requiring quantification of felodipine and its metabolites in human plasma (typical therapeutic range <20 nmol/L), deuterated felodipine internal standards have demonstrated within-run CV <2% at 22 nmol/L and <10% at 0.27 nmol/L with LOQ of 0.25 nmol/L [2]. Desethyl O-Methyl Felodipine-d6,15N extends this analytical capability specifically to the dimethyl ester metabolite/impurity, with the ¹⁵N label providing additional resilience against H-D exchange during plasma protein precipitation and liquid-liquid extraction steps that are standard in bioequivalence protocols [3].

Forced Degradation and Stability-Indicating Method Development

During forced degradation studies of felodipine drug substance (acidic, basic, oxidative, thermal, and photolytic stress per ICH Q1A), the dimethyl ester impurity (EP Impurity B) can form or increase. A validated UPLC-MS/MS stability-indicating method using an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) has been reported for felodipine degradation product characterization [4]. Incorporating Desethyl O-Methyl Felodipine-d6,15N as the internal standard for Impurity B ensures that degradation-related changes in this specific impurity can be quantified without interference from co-eluting degradation products, leveraging the +7 Da mass shift for unambiguous peak assignment.

Cross-Laboratory Method Transfer and Multi-Site GMP Quality Control

For pharmaceutical companies operating across multiple QC sites or transferring methods to contract research organizations (CROs), the dual-label (²H + ¹⁵N) architecture minimizes the risk of method transfer failures caused by differential matrix effects or H-D exchange variability across laboratories. The ¹⁵N skeletal label provides a stable mass offset that is insensitive to sample preparation conditions, reducing inter-laboratory variability compared to purely deuterated internal standards that may show site-dependent H-D exchange rates depending on local reagent pH and incubation conditions [3].

Quote Request

Request a Quote for Desethyl O-Methyl Felodipine-d6,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.